molecular formula C68H114N18O18S B12324509 Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2

Cat. No.: B12324509
M. Wt: 1503.8 g/mol
InChI Key: STMJJEHETNCHBZ-UHFFFAOYSA-N
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Description

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 is a peptide compound with a specific sequence of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The amino-protecting group is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in conditions such as inflammation and neurodegenerative diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2 exerts its effects by binding to specific receptors on the cell surface, such as the vasoactive intestinal peptide receptors. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound can modulate immune responses, influence neurotransmitter release, and regulate smooth muscle activity .

Comparison with Similar Compounds

Similar Compounds

    Vasoactive Intestinal Peptide (VIP): A longer peptide with similar biological activities.

    Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Shares structural and functional similarities with Pyr-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-NH2.

    Glucagon-Like Peptide-1 (GLP-1): Another peptide with overlapping physiological effects.

Uniqueness

This compound is unique due to its specific amino acid sequence and its ability to selectively activate certain receptors. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .

Properties

Molecular Formula

C68H114N18O18S

Molecular Weight

1503.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-methyl-2-[2-[[4-methylsulfanyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoylamino]butanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide

InChI

InChI=1S/C68H114N18O18S/c1-11-37(8)55(68(104)83-47(29-35(4)5)62(98)79-45(56(73)92)31-51(71)89)86-66(102)50(33-87)84-65(101)49(32-52(72)90)82-63(99)46(28-34(2)3)80-64(100)48(30-39-18-20-40(88)21-19-39)81-60(96)41(16-12-14-25-69)76-59(95)42(17-13-15-26-70)78-67(103)54(36(6)7)85-57(93)38(9)74-58(94)44(24-27-105-10)77-61(97)43-22-23-53(91)75-43/h18-21,34-38,41-50,54-55,87-88H,11-17,22-33,69-70H2,1-10H3,(H2,71,89)(H2,72,90)(H2,73,92)(H,74,94)(H,75,91)(H,76,95)(H,77,97)(H,78,103)(H,79,98)(H,80,100)(H,81,96)(H,82,99)(H,83,104)(H,84,101)(H,85,93)(H,86,102)

InChI Key

STMJJEHETNCHBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C2CCC(=O)N2

Origin of Product

United States

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